molecular formula C12H12O3S B14276594 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- CAS No. 169691-01-4

2-Cyclohexen-1-one, 2-(phenylsulfonyl)-

Cat. No.: B14276594
CAS No.: 169691-01-4
M. Wt: 236.29 g/mol
InChI Key: SBYRWEPBTOZAGE-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-(phenylsulfonyl)- is an organic compound with the molecular formula C12H12O3S. This compound is characterized by a cyclohexenone ring substituted with a phenylsulfonyl group. It is a versatile intermediate used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 2-(phenylsulfonyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexenone with phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- are not extensively documented. the synthesis methods used in laboratories can be scaled up for industrial applications, ensuring the availability of this compound for various uses .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include:

Major Products Formed

The major products formed from the reactions of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- include sulfone derivatives, cyclohexanol derivatives, and various substituted cyclohexenone compounds .

Scientific Research Applications

2-Cyclohexen-1-one, 2-(phenylsulfonyl)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-(phenylsulfonyl)- involves its interaction with various molecular targets and pathways. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclohexenone ring provides a reactive site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexen-1-one, 2-(phenylsulfonyl)- is unique due to the presence of both the cyclohexenone ring and the phenylsulfonyl group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

CAS No.

169691-01-4

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(benzenesulfonyl)cyclohex-2-en-1-one

InChI

InChI=1S/C12H12O3S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-3,6-7,9H,4-5,8H2

InChI Key

SBYRWEPBTOZAGE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(=O)C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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